molecular formula C12H10F2O4 B3059232 Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate CAS No. 959046-72-1

Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate

Cat. No.: B3059232
CAS No.: 959046-72-1
M. Wt: 256.2 g/mol
InChI Key: GNBIDWSDQWXBSW-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of fluorinated esters This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a dioxobutanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 2,4-difluorophenylacetic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2,4-difluorobenzoic acid or 2,4-difluorobenzophenone.

    Reduction: Formation of ethyl 4-(2,4-difluorophenyl)-2-hydroxybutanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
  • Reactivity : Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate can undergo reactions such as oxidation, reduction, and substitution. These reactions can yield various derivatives that may possess distinct properties suitable for further research.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of several bacterial strains:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Medicine

  • Pharmaceutical Development : this compound is being investigated as a precursor for pharmaceutical compounds. Its ability to modulate enzyme activity positions it as a promising candidate in drug development.
  • Case Studies : Various studies have explored its efficacy in treating infections and inflammation-related conditions, providing a basis for potential therapeutic applications.

Industry

  • Material Science : The compound is utilized in developing new materials with specific properties such as improved thermal stability and enhanced optical characteristics. Its unique electronic properties due to the difluorophenyl group make it suitable for applications in specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate can be compared with other fluorinated esters and dioxobutanoate derivatives:

    Similar Compounds: Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, Ethyl 4-(2,4-difluorophenyl)-2-oxobutanoate.

Biological Activity

Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique chemical structure characterized by the presence of a difluorophenyl group. This structural element is believed to enhance its biological activity and selectivity against various targets. The compound's IUPAC name reflects its functional groups, which include an ethyl ester and diketone functionalities.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory responses. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines.
  • Antiproliferative Properties : this compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although further research is necessary to establish efficacy and mechanisms.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. For example, it has been suggested that the compound interacts with cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in TNF-α
AntiproliferativeInhibition of U2OS and HeLa cells
AntibacterialPotential activity against bacteria

Case Study: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of this compound, researchers found that it inhibited the production of inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound demonstrated an IC50 value of approximately 34.1 μg/mL when compared to standard anti-inflammatory drugs like diclofenac sodium .

Case Study: Antiproliferative Effects

Another significant study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated an IC50 value of 0.69 µM for U2OS (osteosarcoma) cells and 0.70 µM for HeLa (cervical carcinoma) cells . These findings suggest that this compound may serve as a promising candidate for further drug development targeting cancer therapies.

Properties

IUPAC Name

ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O4/c1-2-18-12(17)11(16)6-10(15)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBIDWSDQWXBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256510
Record name Ethyl 2,4-difluoro-α,γ-dioxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959046-72-1
Record name Ethyl 2,4-difluoro-α,γ-dioxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959046-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-difluoro-α,γ-dioxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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